molecular formula C5H12N2 B1521441 1-Ethylazetidin-3-amine CAS No. 55438-58-9

1-Ethylazetidin-3-amine

Cat. No.: B1521441
CAS No.: 55438-58-9
M. Wt: 100.16 g/mol
InChI Key: ONLNTZCAUWRAJD-UHFFFAOYSA-N
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Description

1-Ethylazetidin-3-amine is a cyclic aliphatic amine. It has a molecular weight of 100.16 . The IUPAC name for this compound is 1-ethyl-3-azetidinamine .


Synthesis Analysis

A straightforward one-step synthesis of azetidine-3-amines, starting from a bench-stable, commercial material has been presented . The reaction tolerates functional groups commonly encountered in biological, medicinal, and agro-chemistry, and proceeds in moderate-to-high yield with secondary amines, and moderate-to-low yield with primary amines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3 . This compound has a unique structural and chemical properties.

The compound is solid in physical form . The storage temperature is in an inert atmosphere, 2-8C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-Ethylazetidin-3-amine plays a significant role in the synthesis of various pharmaceutical compounds. For instance, it is a key intermediate in the production of premafloxacin, an antibiotic for treating pathogens in veterinary medicine (Fleck et al., 2003). Additionally, it is involved in the preparation of β-lactam antibiotics, which are crucial in the healthcare industry for treating bacterial infections (Cainelli et al., 1998).

Chemical Synthesis and Catalysis

In chemical synthesis, this compound is utilized in various catalytic processes. For example, it is involved in the one-pot conversion of carbon dioxide, ethylene oxide, and amines to 3-aryl-2-oxazolidinones, demonstrating its utility in creating complex chemical structures (Wang et al., 2014). This showcases its role in developing new methodologies for chemical synthesis.

Development of Functionalized Azetidines

This compound is instrumental in the synthesis of functionalized azetidines, which are valuable in medicinal chemistry. Research demonstrates its use in preparing 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines, indicating its versatility in creating diverse chemical entities (Stankovic et al., 2013).

Antimicrobial Applications

Studies show that compounds derived from this compound exhibit antimicrobial potential. For example, polymers with terminal quarternary ammonium groups synthesized from this compound have shown effectiveness against bacteria like Staphylococcus aureus (Waschinski & Tiller, 2005). This indicates its potential in developing new antimicrobial agents.

Enhancing Analytical and Diagnostic Techniques

This compound is also used in enhancing the efficiency of analytical and diagnostic techniques. For instance, it has been employed for crosslinking antibodies on amine-functionalized platforms in immunodiagnostic applications, proving its utility in bioanalytical methodologies (Vashist, 2012).

Safety and Hazards

The safety information for 1-Ethylazetidin-3-amine indicates that it has a GHS07 signal word warning . The hazard statements include H315-H319 . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Properties

IUPAC Name

1-ethylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-7-3-5(6)4-7/h5H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLNTZCAUWRAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55438-58-9
Record name 1-ethylazetidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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